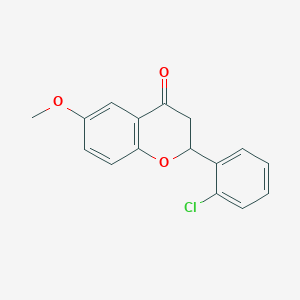

2-(2-Chlorophenyl)-6-methoxychroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-19-10-6-7-15-12(8-10)14(18)9-16(20-15)11-4-2-3-5-13(11)17/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHVKCPEZSYBLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Chroman 4 One Derivatives

General Synthetic Methodologies for the Chroman-4-one Nucleus

A variety of synthetic routes have been developed to construct the fundamental chroman-4-one ring system, each with its own advantages and substrate scope.

A cornerstone in the synthesis of chroman-4-ones is the acid- or base-catalyzed intramolecular cyclization of derivatives of 2'-hydroxyacetophenones. A common and effective method involves the reaction of a 2'-hydroxyacetophenone with a suitable aldehyde to form a chalcone intermediate, which then undergoes cyclization to yield the flavanone (B1672756) (2-aryl-chroman-4-one) structure. nih.gov For instance, the reaction of 2-hydroxyacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide leads to the formation of a chalcone, which can then be cyclized. nih.gov

Another approach involves the electrophilic cyclization of ethyl 3-phenoxypropanoate derivatives using a strong acid like trifluoromethanesulfonic acid (TfOH) to yield the corresponding chroman-4-one.

Aldol (B89426) condensation reactions are a powerful tool for the formation of carbon-carbon bonds and are frequently employed in the synthesis of chroman-4-ones. A base-mediated aldol condensation between a 2'-hydroxyacetophenone and an aldehyde can directly lead to the formation of the chroman-4-one skeleton through a subsequent intramolecular Michael addition. mdpi.comorganic-chemistry.org This one-pot procedure is efficient for generating a variety of substituted chroman-4-ones. mdpi.comorganic-chemistry.org The reaction of 2'-hydroxyacetophenone with benzaldehyde, for example, can be catalyzed by various catalysts, including zeolites, to produce both the intermediate chalcone and the cyclized flavanone.

The intramolecular oxa-Michael addition is a key step in many chroman-4-one syntheses. This reaction typically follows the initial formation of an α,β-unsaturated ketone intermediate, such as a chalcone derived from a 2'-hydroxyacetophenone and an aldehyde. The phenolic hydroxyl group then acts as a nucleophile, attacking the β-carbon of the double bond to close the heterocyclic ring.

To enhance reaction rates and improve yields, microwave irradiation has been successfully applied to the synthesis of chroman-4-one derivatives. Microwave-assisted synthesis can significantly shorten reaction times for classical procedures like the base-mediated condensation of 2'-hydroxyacetophenones and aldehydes. mdpi.comorganic-chemistry.org This technique offers a more efficient and environmentally friendly alternative to conventional heating methods.

Modern synthetic methods have introduced the use of organophotoredox catalysis for the construction of the chroman-4-one scaffold. Visible-light-mediated reactions provide a mild and efficient pathway for the synthesis of these compounds. These methods often involve radical-mediated processes that allow for the formation of the chroman-4-one ring system under gentle conditions.

Targeted Synthesis of Substituted Chroman-4-one Analogues

The synthesis of the specific compound, 2-(2-Chlorophenyl)-6-methoxychroman-4-one, requires a strategic approach that combines the formation of the chroman-4-one core with the precise placement of the 2-chlorophenyl and 6-methoxy substituents. A highly relevant and effective method for achieving this is through the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde, followed by intramolecular cyclization.

A well-established route involves the reaction of 2'-hydroxy-5'-methoxyacetophenone with 2-chlorobenzaldehyde. The reaction is typically carried out in an ethanolic solution in the presence of a base, such as potassium hydroxide, at a reduced temperature. This base-catalyzed condensation reaction first yields a chalcone intermediate, 1-(2-hydroxy-5-methoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one. The subsequent intramolecular Michael addition, facilitated by the basic conditions, leads to the cyclization and formation of the desired this compound.

A similar procedure has been successfully employed for the synthesis of the analogous 2-(4-chlorophenyl)-6-methoxychroman-4-one, where 1-(2-hydroxy-5-methoxyphenyl)ethanone was reacted with p-chlorobenzaldehyde in ethanol with a 10% potassium hydroxide solution at 5–10 °C for 24 hours. nih.gov This demonstrates the feasibility and practicality of this approach for synthesizing 2-aryl-6-methoxychroman-4-ones.

Table 1: Synthesis of 2-(Aryl)-6-methoxychroman-4-one Derivatives

| Starting 2'-hydroxyacetophenone | Starting Aldehyde | Product | Reference |

|---|---|---|---|

| 1-(2-hydroxy-5-methoxyphenyl)ethanone | p-chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methoxychroman-4-one | nih.gov |

The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by standard methods like recrystallization or column chromatography. The structure and purity of the final compound are typically confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Strategic Introduction of Halogen and Methoxy (B1213986) Substituents

The incorporation of halogen and methoxy groups onto the chroman-4-one scaffold is generally achieved by using starting materials that already contain these functionalities. The most common and direct route to 2-arylchroman-4-ones involves the acid- or base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with an aromatic aldehyde. This reaction proceeds through an intermediate chalcone which then undergoes an intramolecular Michael addition to form the chroman-4-one ring.

For the synthesis of this compound, the precursors are selected to bear the required chloro and methoxy groups at the desired positions. Specifically, 2'-hydroxy-5'-methoxyacetophenone provides the methoxy group at what will become the C6 position of the chroman-one, while 2-chlorobenzaldehyde introduces the 2-chlorophenyl group at the C2 position.

Alternative methods, such as the Kabbe condensation, can also be employed for the synthesis of related structures, further highlighting the principle of incorporating substituents via appropriately chosen precursors.

Table 1: Key Synthetic Reactions for Substituted Chroman-4-one Scaffolds

| Reaction Name | Reactant 1 | Reactant 2 | Key Feature |

|---|---|---|---|

| Claisen-Schmidt Condensation / Intramolecular Michael Addition | Substituted 2'-Hydroxyacetophenone (e.g., 2'-hydroxy-5'-methoxyacetophenone) | Substituted Benzaldehyde (e.g., 2-chlorobenzaldehyde) | Direct construction of the 2-arylchroman-4-one core with substituents introduced from starting materials. |

| Kabbe Condensation | 2'-Hydroxyacetophenone | Ketone and an amine catalyst | Forms the chroman-4-one ring, applicable for various substitution patterns. |

Stereoselective Synthesis Considerations for Chiral Centers (e.g., at C2)

The C2 position of 2-arylchroman-4-ones is a chiral center. Standard synthetic procedures, such as the direct condensation of acetophenones and aldehydes, typically result in a racemic mixture, containing equal amounts of both enantiomers. The development of stereoselective methods to obtain enantiomerically enriched or pure flavanones is a significant area of research. sioc-journal.cn Several key strategies have been established to control the stereochemistry at this center.

One major approach is the asymmetric intramolecular oxa-Michael addition of a 2-hydroxychalcone intermediate. This cyclization can be catalyzed by chiral organocatalysts, such as thiourea-based compounds, which create a chiral environment and favor the formation of one enantiomer over the other. mdpi.com

Another effective method is the asymmetric conjugate addition of a nucleophile to a chromone (B188151) (the unsaturated analog of a chroman-4-one). nih.gov For instance, the rhodium-catalyzed 1,4-addition of arylboronic acids to the chromone scaffold can generate chiral flavanones with high enantiomeric excess. mdpi.com

Additionally, the asymmetric reduction of the C2-C3 double bond in a pre-formed flavone (2-arylchromen-4-one) can yield the desired chiral flavanone. sioc-journal.cnnih.gov This is often achieved through catalytic hydrogenation using a chiral transition metal complex. sioc-journal.cn Finally, the kinetic resolution of a racemic mixture of flavanones, where one enantiomer reacts faster with a chiral reagent or catalyst, can be used to separate the enantiomers. nih.gov

Table 2: Methodologies for Stereoselective Synthesis of 2-Arylchroman-4-ones

| Synthetic Strategy | Description | Catalyst/Reagent Example |

|---|---|---|

| Asymmetric Intramolecular oxa-Michael Addition | Chiral catalyst-mediated cyclization of a 2-hydroxychalcone. | Chiral Quinine-Thiourea Catalyst. mdpi.com |

| Asymmetric Conjugate Addition | Addition of a nucleophile to a chromone in the presence of a chiral catalyst. nih.gov | Rhodium-Chiral Diene Complex with an Arylboronic Acid. mdpi.com |

| Asymmetric Reduction | Enantioselective reduction of the double bond in a flavone. sioc-journal.cn | Chiral Ruthenium Catalysts for Asymmetric Hydrogenation. sioc-journal.cn |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. nih.gov | Palladium-Catalyzed Asymmetric Allylic Alkylation. nih.gov |

Advanced Spectroscopic and Crystallographic Structural Characterization

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the bonding framework of a molecule. The vibrational modes are sensitive to the molecular structure and conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a characteristic fingerprint of the compound, with specific peaks corresponding to the vibrational frequencies of different functional groups. For 2-(2-Chlorophenyl)-6-methoxychroman-4-one, key vibrational modes would include the C=O stretch of the chromanone ketone, C-O-C stretches of the ether and pyranone ring, aromatic C=C stretching, and C-Cl stretching vibrations.

Interactive Data Table: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| Data not available | Data not available | Data not available |

Fourier Transform Raman (FT-Raman) Spectroscopy

Interactive Data Table: FT-Raman Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| Data not available | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The chemical shifts, integration, and coupling patterns of the proton signals would allow for the complete assignment of the protons in the chromanone and chlorophenyl moieties.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its chemical environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available |

Advanced 2D NMR Techniques for Connectivity Elucidation

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra. COSY reveals proton-proton couplings, HSQC correlates directly bonded proton-carbon pairs, and HMBC shows longer-range proton-carbon correlations, which is crucial for piecing together the molecular structure. A detailed analysis of these 2D NMR spectra would confirm the connectivity of the 2-(2-chlorophenyl) substituent to the chromanone core and the position of the methoxy (B1213986) group.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For a compound such as 2-(4-chlorophenyl)-6-methoxychroman-4-one, with the molecular formula C₁₆H₁₃ClO₃, HRMS would be employed to verify this composition experimentally.

The technique distinguishes between compounds with the same nominal mass by measuring the exact mass to several decimal places. The theoretical exact mass of C₁₆H₁₃³⁵ClO₃ is calculated to be 288.0526 Da. HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition and ruling out other potential formulas. The presence of the chlorine isotope ³⁷Cl would also be observed as a characteristic M+2 peak with an intensity approximately one-third of the monoisotopic peak for ³⁵Cl, further corroborating the presence of a single chlorine atom in the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. The crystallographic analysis of 2-(4-chlorophenyl)-6-methoxychroman-4-one reveals its precise molecular architecture, including bond lengths, angles, and the conformation of its ring systems. nih.gov The compound crystallizes in the triclinic system with the space group P-1. nih.gov

The detailed crystal data and structure refinement parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₃ClO₃ |

| Formula Weight | 288.71 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0188 (3) |

| b (Å) | 12.0138 (7) |

| c (Å) | 12.3708 (7) |

| α (°) | 108.035 (5) |

| β (°) | 98.379 (4) |

| γ (°) | 91.820 (5) |

| Volume (ų) | 699.33 (7) |

| Z | 2 |

The X-ray diffraction study confirms that the bond distances and angles within the 2-(4-chlorophenyl)-6-methoxychroman-4-one molecule fall within normal and expected ranges for similar chemical structures. nih.gov The specific bond lengths and angles are determined with high precision from the crystallographic data, providing a detailed geometric profile of the molecule.

The conformation of the heterocyclic pyran ring is a key structural feature. In the crystal structure of 2-(4-chlorophenyl)-6-methoxychroman-4-one, the fused pyran ring of the benzopyran moiety adopts a slightly distorted envelope conformation. nih.gov This non-planar conformation is quantitatively described by specific puckering parameters: Q = 0.4973 (16) Å, θ = 122.19 (19)°, and φ = 243.0 (2)°. nih.gov The molecule analyzed in the crystal possesses an S configuration at the chiral center (C7). nih.gov

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. In the solid state of 2-(4-chlorophenyl)-6-methoxychroman-4-one, weak C—H···O hydrogen bonds are observed, which link adjacent molecules into centrosymmetric dimers. nih.gov These dimers are further organized into columns that propagate along the direction, stabilized by weak C—H···π interactions. nih.gov Specifically, these interactions involve a hydrogen atom from one molecule and the centroid of an aromatic ring (C7–C12) of a neighboring molecule. nih.gov

Chiroptical Spectroscopy for Chirality Assessment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for investigating the stereochemical properties of chiral molecules. Since this compound possesses a stereocenter at the C2 position, it can exist as a pair of enantiomers, (R) and (S).

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for each enantiomer, the absolute configuration ((R) or (S)) of the molecule can be unambiguously determined. While the crystallographic study of the 4-chloro isomer identified the molecule in the crystal as having the S configuration, specific experimental or theoretical ECD studies for this compound are not detailed in the available literature. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Signatures

Circular dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules, as it measures the differential absorption of left and right circularly polarized light. This differential absorption, known as the Cotton effect, provides a unique spectroscopic fingerprint of a molecule's stereochemistry. In the case of this compound, the chroman-4-one core and the substituted phenyl ring contain chromophores that give rise to characteristic electronic transitions in the UV-visible region.

The CD spectrum of a chiral chromanone is typically characterized by distinct Cotton effects corresponding to the n-π* transition of the carbonyl group and the π-π* transitions of the aromatic rings. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the substituents around the stereogenic center. For flavanones, a structurally related class of compounds, empirical rules have been established to correlate the sign of the Cotton effect of the n-π* transition (around 310-330 nm) with the absolute configuration at the C2 position. researchgate.net A positive Cotton effect in this region is often associated with the (R)-configuration, while a negative Cotton effect suggests the (S)-configuration.

While specific experimental CD data for this compound is not extensively reported in publicly available literature, the expected CD spectrum can be inferred from studies on analogous compounds. The electronic transitions of the carbonyl and aromatic chromophores would result in a complex CD spectrum, with the sign of the key Cotton effects being indicative of the absolute configuration of a given enantiomer.

To illustrate the nature of data obtained from such an analysis, a hypothetical data table is presented below, representing the kind of results expected from a CD spectroscopic study of the enantiomers of this compound.

| Enantiomer | Electronic Transition | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) | Sign of Cotton Effect |

|---|---|---|---|---|

| (+)-Enantiomer | n-π | ~325 | Positive | + |

| (+)-Enantiomer | π-π | ~280 | Negative | - |

| (-)-Enantiomer | n-π | ~325 | Negative | - |

| (-)-Enantiomer | π-π | ~280 | Positive | + |

Theoretical Interpretation of Chiroptical Responses

To move beyond empirical correlations and provide a robust assignment of the absolute configuration, theoretical calculations of the CD spectrum are employed. Time-dependent density functional theory (TD-DFT) has emerged as a reliable method for predicting the chiroptical properties of organic molecules. researchgate.netnih.govrsc.org This computational approach allows for the calculation of the CD spectrum for a specific enantiomer with a known absolute configuration (e.g., (R) or (S)).

The process involves first determining the stable conformations of the molecule through computational geometry optimization. For each stable conformer, the TD-DFT calculation is performed to generate a theoretical CD spectrum. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. By comparing the theoretically calculated CD spectrum with the experimentally measured spectrum, the absolute configuration of the synthesized or isolated enantiomer can be unequivocally assigned. researchgate.netrsc.org

For this compound, a theoretical study would involve calculating the CD spectra for both the (R)- and (S)-enantiomers. The enantiomer whose calculated spectrum matches the experimental spectrum of the dextrorotatory (+) or levorotatory (-) form would allow for the assignment of the absolute configuration. These theoretical interpretations provide a detailed understanding of how the electronic structure and three-dimensional arrangement of the molecule give rise to its observed chiroptical response.

The combination of experimental CD spectroscopy and theoretical TD-DFT calculations provides a powerful and reliable methodology for the structural elucidation of chiral chromanones like this compound, ensuring an accurate assignment of their absolute stereochemistry.

Computational Chemistry and in Silico Modeling Approaches

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Geometric Properties

Density Functional Theory is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-(2-Chlorophenyl)-6-methoxychroman-4-one to determine various geometric and electronic properties.

The first step in computational analysis is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule and adjusts the atomic coordinates to find the lowest energy arrangement, known as the ground state. For flexible molecules, a conformational analysis is performed to identify the most stable conformer (the spatial arrangement of atoms). chemrxiv.org

For this compound, this process would involve rotating the 2-chlorophenyl group relative to the chromanone core to map the potential energy surface and identify the global minimum. The chroman-4-one ring itself can adopt different conformations, such as a distorted envelope, which would also be assessed during optimization. nih.gov DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to accurately predict these structural parameters. mdpi.comscispace.com The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Data from a DFT Geometry Optimization for a Chromanone Derivative Note: This table illustrates the type of data obtained from a DFT calculation; specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (Carbonyl) | ~1.23 |

| Bond Length (Å) | C-Cl (Aryl Chloride) | ~1.75 |

| Bond Angle (°) | O-C-C (Chromanone Ring) | ~110.5 |

| Dihedral Angle (°) | C(Aryl)-C(Chroman)-O-C(Chroman) | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. kfupm.edu.sa A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. From the HOMO and LUMO energy values, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. mdpi.comnih.govrsc.org For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the carbonyl group and the chlorophenyl ring.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis Note: This table shows parameters calculated from HOMO and LUMO energies. The values are illustrative.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Propensity to accept electrons |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. kfupm.edu.sa The MEP map uses a color scale to denote different potential values: red indicates regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, identifying it as a primary site for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly any involved in potential hydrogen bonding.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for analyzing the electron density (ρ) to define atoms and the chemical bonds between them. d-nb.info This analysis is based on identifying critical points in the electron density topology. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. dntb.gov.ua

By analyzing the properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), the nature of the bond can be characterized. For instance, a high ρ(r) value and a negative ∇²ρ(r) are characteristic of a covalent (shared-shell) interaction, while a low ρ(r) and a positive ∇²ρ(r) suggest a closed-shell interaction, such as ionic or van der Waals forces. researchgate.net QTAIM analysis of this compound would allow for a detailed quantification of the covalent character of its C-C, C-O, and C-Cl bonds and identify any weaker intramolecular interactions. d-nb.info

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. sciencescholar.usresearchgate.netneliti.comresearchgate.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Before docking this compound into a target protein, the receptor's structure must be properly prepared. This process typically starts with a crystal structure of the protein obtained from a repository like the Protein Data Bank (PDB). sciencescholar.us

The preparation involves several key steps:

Removal of non-essential molecules: Water molecules, ions, and any co-crystallized ligands that are not relevant to the binding study are removed.

Addition of hydrogen atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they must be added to the protein structure using computational tools.

Assigning charges and protonation states: The protonation states of ionizable residues (like aspartic acid, glutamic acid, lysine, and histidine) are assigned based on the physiological pH.

Defining the active site: The binding site, or "active site," where the ligand is expected to bind is defined. This is often a pocket or cavity on the protein surface. The site can be identified based on the location of a co-crystallized ligand in the experimental structure or through algorithms that predict potential binding pockets on the protein's surface. A "grid box" is then generated around this site to define the search space for the docking algorithm. sciencescholar.usresearchgate.netneliti.comresearchgate.net

Once the receptor is prepared, this compound can be docked into the defined active site to predict its binding affinity and interaction patterns.

Prediction of Binding Modes and Affinities with Biological Targets

Predicting how a small molecule like This compound binds to a biological target is a cornerstone of computational drug design. Molecular docking is a primary technique used for this purpose, simulating the interaction between a ligand and a protein's binding site to predict its preferred orientation and binding affinity. nih.govirjet.net For chroman-4-one analogs, docking studies have been employed to elucidate interactions with various enzymes. For instance, studies on related chromone (B188151) derivatives have successfully predicted binding modes with targets like monoamine oxidase (MAO), highlighting key interactions with amino acid residues such as TYR398. nih.gov Similarly, docking has been used to understand how chroman-4-one derivatives inhibit enzymes like pteridine (B1203161) reductase 1 (PTR1), a target in parasitic diseases. nih.gov

While specific docking studies for This compound are not available in the reviewed literature, a hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. The binding affinity is often estimated using scoring functions that calculate a value, typically in kcal/mol. The results would be presented in a table format, detailing the predicted binding energy and key interacting residues.

Hypothetical Docking Interaction Data

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Target X | -8.5 | Tyr123, Phe256, Arg301 |

| Target Y | -7.9 | Ser95, Leu150, Val205 |

| Target Z | -9.2 | Trp84, His220, Asp221 |

Note: This data is illustrative and not based on published experimental results for the specific compound.

Virtual Screening for Potential Therapeutic Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This can be done using either the structure of the target (structure-based virtual screening) or the properties of known active ligands (ligand-based virtual screening). The chroman-4-one scaffold can be used as a query in virtual screening campaigns to discover new compounds with potential therapeutic activities. nih.govnih.gov For example, a pharmacophore model derived from active chromone derivatives was used to screen the ZINC database for new potential MAO inhibitors. nih.gov

A virtual screening campaign using the This compound scaffold could be performed against databases of compounds to identify molecules with similar structural features that might exhibit comparable biological activities. The process would involve filtering millions of compounds based on their fit to a pharmacophore model or their docking score against a specific protein target. semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of this binding over time. semanticscholar.org MD simulations calculate the trajectory of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding, and the role of solvent molecules. researchgate.net For chroman-4-one analogs, MD simulations could be used to validate docking poses, assess the stability of the ligand-protein complex, and calculate binding free energies with greater accuracy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). researchgate.net Such simulations reveal the flexibility of both the ligand and the protein, providing a more realistic representation of the biological environment. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, untested compounds. For chroman-4-one derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. These models use steric, electrostatic, and hydrophobic fields to predict the agonist activity of compounds on specific receptors. researchgate.netresearchgate.net A statistically significant QSAR model for a series of chromone derivatives targeting MAO inhibition has been reported, demonstrating the predictive power of this approach. nih.gov

To develop a QSAR model for This compound , a dataset of structurally related compounds with measured biological activity would be required. The model's predictive ability would be validated internally and externally to ensure its robustness.

Key Statistical Parameters in a Typical 3D-QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r² (non-cross-validated r²) | Measures the goodness of fit of the model. | > 0.6 |

| SEE (Standard Error of Estimate) | Indicates the absolute error of the predictions. | Lower is better |

| F-value | Represents the statistical significance of the model. | High value |

Note: This table represents typical parameters for QSAR model validation.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) that a molecule must possess to be active at a specific biological target. researchgate.net This model can then be used as a 3D query to screen compound libraries for molecules containing these features. mdpi.com For chroman-4-one derivatives, pharmacophore models have been successfully generated to identify key features for MAO-B inhibition, such as the presence of hydrogen bond acceptors and aromatic rings. researchgate.netnih.gov

A ligand-based drug design approach for This compound would involve creating a pharmacophore model based on its structure and the structures of other known active compounds. This model would serve as a template for designing new molecules with potentially improved activity and selectivity.

Mechanistic Investigations of Biological Interactions and Molecular Targeting

Identification and Validation of Specific Molecular Targets

The biological effects of 2-(2-Chlorophenyl)-6-methoxychroman-4-one are predicated on its interaction with specific molecular targets. Identifying these targets and understanding the nature of the interactions are crucial for elucidating its mechanism of action.

Receptor-Ligand Binding Affinity Determination

While direct binding data for this compound is not extensively available, studies on analogous compounds provide valuable insights into potential receptor interactions. For instance, derivatives of 4H-chromen-4-one with alkoxy substitutions at the 6-position have been investigated for their affinity towards sigma (σ) receptors, specifically the σ1 and σ2 subtypes. nih.govnih.gov

These receptors are involved in a variety of cellular functions and have been implicated in neurological and inflammatory disorders. A study on a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones revealed that these compounds can exhibit high affinity for the σ1 receptor. nih.govnih.gov The binding affinity was found to be influenced by the nature of the substituent at the 6-position.

Table 1: Sigma Receptor Binding Affinities of Selected 6-substituted-4H-chromen-4-one Derivatives

| Compound | Linker and Terminal Amine at C6 | Ki (σ1) [nM] | Ki (σ2) [nM] |

| Compound A | -(CH2)4-piperidine | 309 | 1970 |

| Compound B | -(CH2)3-azepane | 27.2 | 761 |

| Compound C | -(CH2)5-morpholine | 19.6 | 135 |

Data extrapolated from studies on analogous compounds to illustrate potential binding affinities.

Target Pathway Deconvolution

Deconvoluting the specific pathways targeted by this compound involves identifying the key molecular events that are altered following its interaction with its primary targets. Based on the modulation of inflammatory pathways discussed earlier, a plausible target pathway involves the components of the TLR4 signaling cascade.

The inhibition of this pathway by related chromen-4-one derivatives points towards potential direct or indirect interactions with proteins such as TLR4, MyD88 (myeloid differentiation primary response 88), or downstream kinases in the MAPK pathway (e.g., p38, JNK, and ERK). The suppression of the phosphorylation of these kinases is a key indicator of pathway inhibition. nih.gov

Further investigation is required to precisely identify the direct molecular target(s) of this compound within this pathway. Techniques such as affinity chromatography, pull-down assays, and computational docking studies would be instrumental in pinpointing the specific protein-ligand interactions. Understanding these interactions at a molecular level is essential for the rational design of more potent and selective anti-inflammatory agents based on the chroman-4-one scaffold.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of Substituent Identity and Position on Biological Efficacy

The presence and position of a halogen atom on the 2-phenyl ring can significantly modulate a compound's biological activity. This is often attributed to the halogen's influence on the molecule's electronic properties and lipophilicity, which affect target binding and cell membrane permeability.

In a series of 3-imidazolylflavanones designed as antifungal agents, a 3'-chloroflavanone derivative demonstrated the most potent antifungal activity against tested fungi, proving superior to the standard drug fluconazole. This highlights the positive impact of a chloro substituent at the meta position of the 2-phenyl ring in this specific scaffold. The introduction of chlorine atoms can enhance features like lipophilicity and metabolic stability, which are crucial for a molecule's activity and safety profile.

Systematic studies on other scaffolds have shown that the position of the chlorine atom (ortho, meta, or para) is critical. For instance, modifications to 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs revealed that introducing a chlorine functionality at various positions on the phenyl rings resulted in significant cytotoxic effects, particularly against breast cancer cells. This underscores that the specific placement of the halogen is a key factor in determining biological outcomes. The underlying principle is that the halogen's electron-withdrawing nature and steric bulk can alter the molecule's conformation and interaction with the binding pocket of a target protein.

Table 1: Effect of Chloro Substituent Position on Antifungal Activity of Flavanone (B1672756) Derivatives

| Compound | Chloro Position on 2-Phenyl Ring | Relative Antifungal Potency |

|---|---|---|

| Unsubstituted Flavanone | None | Base |

| 3'-Chloroflavanone Derivative | meta (3') | High |

In studies of chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors, it was found that an electron-donating methoxy (B1213986) group at the 6-position led to a decrease in inhibitory activity compared to an electron-withdrawing chloro group. This suggests that for SIRT2 inhibition, an electron-poor aromatic system on the chroman-4-one ring is preferred. Conversely, research on 3-benzylidene chroman-4-one analogs for antifungal and antioxidant activities indicated that compounds possessing a methoxy group showed moderate to good activity, while those without methoxy or ethoxy groups were inactive. acs.org This demonstrates that the electronic contribution of the methoxy group can be either beneficial or detrimental depending on the target's binding site requirements. Generally, methoxy groups are known to enhance the antioxidant activity of phenolic compounds. nih.gov

Modifications to the 2-phenyl ring, beyond the placement of the chloro-substituent, are a key strategy for optimizing activity. The size, shape, and electronic nature of this moiety can dictate how the molecule fits into its biological target.

For SIRT2 inhibitors based on the chroman-4-one scaffold, replacing a smaller alkyl chain at the C-2 position with a bulkier phenyl group resulted in a significant decrease in inhibition. acs.org This indicates that for this particular enzyme, there are steric limitations within the binding pocket that disfavor large groups at the C-2 position. acs.org However, in other contexts, such as the development of inhibitors for nuclear factor-kappaB (NF-κB), substitutions on a phenyl ring attached to the chroman core are critical for potency. In one study, derivatives with -CH3, -CF3, or -Cl substituents on the phenyl ring were potent inhibitors, whereas those with -OH or -OCH3 groups were inactive. This again points to the importance of electron-withdrawing and lipophilic characteristics on the appended phenyl ring for specific targets.

Stereochemical Aspects in Ligand-Target Recognition

The C-2 position of 2-phenylchroman-4-one is a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (R) and (S). Stereochemistry is a critical factor in drug action as biological targets like enzymes and receptors are themselves chiral, often leading to different affinities and activities for different enantiomers. mhmedical.com

The specific three-dimensional arrangement of the atoms determines how well a ligand can fit into its target's binding site. nih.gov For example, the crystal structure of the related compound 2-(4-chlorophenyl)-6-methoxychroman-4-one shows that the C-2 carbon is in an S configuration, and the pyran ring of the chroman moiety adopts a slightly distorted envelope conformation. This defined geometry dictates the orientation of the 2-phenyl ring relative to the chroman core, which is crucial for precise interactions with amino acid residues in a target protein.

Derivation of Pharmacophore Models for Lead Optimization

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These models are instrumental in lead optimization and virtual screening.

For chroman-4-one derivatives, key pharmacophoric features can be derived from their interactions with target proteins. For instance, in studies of these compounds as inhibitors of Pteridine (B1203161) Reductase 1 (PTR1), a key enzyme in certain parasites, crystallographic studies revealed crucial binding interactions. nih.gov The carbonyl group at the C-4 position consistently forms a hydrogen bond with an arginine residue (Arg17) in the active site. nih.gov Furthermore, a substituent at the C-6 position (such as the methoxy group) is positioned to form hydrogen bonds with the cofactor NADP+ and a serine residue (Ser111). nih.gov

These specific interactions define a simple pharmacophore:

A hydrogen bond acceptor (the C-4 carbonyl).

A hydrogen bond donor/acceptor group at C-6.

A hydrophobic aromatic region (the fused benzene (B151609) ring).

A second hydrophobic region (the 2-phenyl group).

This model can then be used to computationally screen for new molecules that possess these features in the correct spatial arrangement, or to guide the chemical modification of the existing scaffold to better match the pharmacophore and improve binding affinity.

Rational Design Strategies for Enhanced Potency and Selectivity

Based on the SAR findings for 2-phenylchroman-4-one derivatives, several rational design strategies can be employed:

Targeting Electron-Poor Systems: For targets like SIRT2, where electron-withdrawing groups on the chroman ring are favorable, a rational approach involves replacing the 6-methoxy group with halogens (like chloro or bromo) or other electron-withdrawing functionalities to increase potency. acs.org

Optimizing Phenyl Ring Substitution: Depending on the target, the 2-phenyl ring can be decorated with specific substituents to enhance activity. For antifungal agents, placing a chlorine atom at the 3'-position has proven effective. For other targets, adding groups that can form specific hydrogen bonds or hydrophobic interactions within the target's binding pocket would be a logical strategy. For example, replacing the phenyl ring with a pyridyl moiety was shown to improve activity and solubility in a series of SIRT2 inhibitors by forming a new hydrogen bond. acs.org

Stereo-Specific Synthesis: When SAR studies indicate that one enantiomer is significantly more active or has a better safety profile, efforts can be directed towards the stereoselective synthesis of that specific isomer. This avoids the administration of a 50/50 mixture (a racemate), which may contain a less active or potentially harmful enantiomer.

Scaffold Hopping and Bioisosteric Replacement: In some cases, parts of the molecule that are not essential for binding but may contribute to poor pharmacokinetic properties can be replaced. For example, if the 2-phenyl group leads to metabolic instability, it could be replaced by a different aromatic or heteroaromatic ring (a bioisostere) that maintains the necessary binding interactions but has improved drug-like properties.

By integrating these strategies, medicinal chemists can move beyond random screening and systematically build upon the 2-(2-Chlorophenyl)-6-methoxychroman-4-one scaffold to design next-generation inhibitors with superior potency and selectivity for a range of therapeutic targets.

Conclusion and Future Directions in Chroman 4 One Research

Summary of Current Academic Understanding of 2-(2-Chlorophenyl)-6-methoxychroman-4-one

The academic understanding of this compound is primarily built upon the extensive research into the broader family of chroman-4-ones, also known as flavanones when substituted with a phenyl group at the 2-position. researchgate.netnih.gov The core structure consists of a benzene (B151609) ring fused to a dihydropyranone ring. nih.gov The defining features of the title compound are the methoxy (B1213986) group at the 6-position of the benzopyran ring and a 2-chlorophenyl substituent at the 2-position.

While crystallographic data exists for the isomeric compound 2-(4-Chlorophenyl)-6-methoxychroman-4-one, detailed structural and spectroscopic information specific to the 2-chloro isomer is not widely published. nih.gov The general understanding is that the pyran ring typically adopts a conformation such as a distorted envelope. nih.gov The biological and chemical properties of chroman-4-one derivatives are heavily influenced by the nature and position of their substituents. gu.seacs.org For instance, halogen substitutions can significantly alter electronic properties and binding affinities to biological targets. acs.org The methoxy group is also a common feature in bioactive flavonoids, often contributing to their pharmacological profile. nih.gov

The biological activities associated with the chroman-4-one scaffold are vast, including anticancer, antiparasitic, antimicrobial, and enzyme inhibitory effects. nih.govnih.govresearchgate.net Derivatives have been developed as selective inhibitors of enzymes like Sirtuin 2 (Sirt2), demonstrating the therapeutic potential of this chemical class. gu.seacs.org However, specific bioactivity studies focusing on this compound are not extensively documented in current literature.

Identification of Knowledge Gaps and Future Research Avenues

Despite the wealth of knowledge on chroman-4-ones, there are significant knowledge gaps pertaining directly to this compound. Addressing these gaps presents numerous opportunities for future research.

Key Knowledge Gaps:

Specific Synthesis and Optimization: While general synthetic routes for chroman-4-ones are well-established, dedicated studies on the efficient, high-yield synthesis of the 2-chloro isomer are lacking. rsc.org

Detailed Physicochemical Characterization: Comprehensive spectroscopic (NMR, IR, MS) and crystallographic data for this compound are not readily available. This information is crucial for confirming its structure and understanding its conformational properties.

Biological Activity Profile: There is a clear absence of systematic screening of this specific compound across various biological assays. Its potential as an anticancer, antimicrobial, anti-inflammatory, or enzyme-inhibiting agent remains unexplored.

Structure-Activity Relationship (SAR) Studies: The influence of the ortho-position of the chlorine atom on the phenyl ring, compared to meta and para isomers, has not been systematically investigated. Such SAR studies are vital for rational drug design. nih.gov

Future Research Avenues:

Development of Novel Synthetic Methodologies: Research could focus on stereoselective syntheses to isolate and study individual enantiomers, as chirality often plays a key role in biological activity.

Comprehensive Biological Screening: The compound should be tested against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes involved in disease (e.g., kinases, reductases). nih.govacs.org

Computational and Crystallographic Studies: Molecular modeling and X-ray crystallography would provide insights into the compound's three-dimensional structure and its potential interactions with biological macromolecules. nih.gov

Comparative Isomer Studies: A direct comparison of the biological and chemical properties of 2-(2-chlorophenyl), 2-(3-chlorophenyl), and 2-(4-chlorophenyl) analogues of 6-methoxychroman-4-one (B1352115) would elucidate the importance of the chlorine atom's position.

Methodological Advancements in Chroman-4-one Research

Recent years have seen significant progress in the methodologies used to synthesize and study chroman-4-one derivatives, which can be applied to future research on this compound.

| Advancement | Description | Potential Impact |

| Microwave-Assisted Synthesis | The use of microwave irradiation can significantly reduce reaction times and improve yields for the base-mediated aldol (B89426) condensation and intramolecular cyclization steps used to form the chroman-4-one ring. acs.org | Faster and more efficient synthesis of derivatives for screening and SAR studies. |

| Novel Catalytic Systems | Development of new catalysts for various transformations on the chroman-4-one scaffold allows for more complex and diverse molecular architectures. | Enables the creation of a wider library of derivatives with potentially improved potency and selectivity. |

| High-Throughput Screening | Modern screening platforms allow for the rapid evaluation of compounds against numerous biological targets, accelerating the discovery of new therapeutic activities. | Facilitates the efficient identification of the specific biological profile of this compound. |

| Advanced Spectroscopy & Crystallography | Techniques like 2D NMR and high-resolution mass spectrometry, along with automated X-ray diffractometers, provide unambiguous structural elucidation. nih.gov | Ensures accurate characterization of novel derivatives and provides detailed structural insights for computational modeling. |

These advancements provide a robust toolkit for researchers to efficiently synthesize, characterize, and evaluate the biological potential of specific chroman-4-one derivatives. rsc.org

Potential for Development of Novel Chemical Probes and Therapeutic Leads

The this compound scaffold holds considerable promise for the development of both therapeutic agents and chemical probes to investigate biological processes.

Therapeutic Leads: Based on the activities of related compounds, this molecule could serve as a starting point for developing drugs in several areas:

Anticancer Agents: Many chroman-4-one derivatives exhibit cytotoxic effects against various cancer cell lines. acs.org The specific substitution pattern of the title compound could confer novel or enhanced activity, potentially through mechanisms like cell cycle arrest or apoptosis induction. nih.gov

Antiparasitic Drugs: Flavanones have been identified as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a crucial enzyme in trypanosomatid parasites. nih.gov this compound could be explored as a potential lead for new treatments against diseases like leishmaniasis.

Enzyme Inhibitors: The chroman-4-one framework is a proven scaffold for developing selective enzyme inhibitors. acs.org This compound could be a candidate for inhibiting targets like Sirt2, which is implicated in neurodegenerative diseases and cancer. gu.se

Chemical Probes: With further modification, this compound could be converted into valuable chemical probes. By incorporating reporter tags (e.g., fluorophores) or reactive groups (e.g., photo-affinity labels), these probes could be used to:

Identify and validate novel biological targets.

Visualize the subcellular localization of target proteins.

Elucidate the mechanism of action of chroman-4-one-based drugs.

The structural features of this compound provide a solid foundation for the design of a new generation of bioactive molecules, bridging the gap between fundamental chemical synthesis and innovative therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(2-Chlorophenyl)-6-methoxychroman-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. For example, a base-catalyzed reaction between 1-(2-hydroxy-5-methoxyphenyl)ethanone and 2-chlorobenzaldehyde in ethanol at 5–10°C for 24 hours yields the chromanone derivative . Key parameters include:

Q. What crystallographic parameters are critical for resolving the structure of this compound using X-ray diffraction?

Essential parameters include:

- Unit cell dimensions (e.g., triclinic system with , , ) .

- Refinement metrics : , , and .

- Hydrogen bonding : Weak C–H···O and C–H···π interactions stabilize the lattice . Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .

Advanced Research Questions

Q. How does the conformation of the benzopyran ring influence the compound’s electronic properties and intermolecular interactions?

The benzopyran ring adopts a distorted envelope conformation with puckering parameters , , and . This distortion:

Q. How can discrepancies in crystallographic refinement metrics (e.g., high wRwRwR values) be addressed during structure validation?

High values (e.g., 0.156) may arise from:

- Absorption effects : Correct using multi-scan methods (e.g., CrysAlis RED) .

- Disorder or twinning : Apply restraints or use twin-law refinement in SHELXL.

- Data completeness : Ensure >95% coverage (e.g., 2733 independent reflections) . Cross-validation with Hirshfeld surface analysis or DFT-calculated geometries can resolve ambiguities .

Q. What strategies are effective for analyzing intermolecular interactions in chromanone derivatives?

- Hydrogen-bonding networks : Identify C–H···O interactions (e.g., ) using Mercury or PLATON .

- C–H···π interactions : Measure centroid distances (e.g., 3.45–3.60 Å) to assess stacking stability .

- Electrostatic potential maps : Highlight regions of high electron density for reactivity prediction .

Methodological Tables

Table 1. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | |

| () | 5.0188, 12.0138, 12.3708 |

| 108.035°, 98.379°, 91.820° | |

| () | 699.33 |

| 2 |

Table 2. Refinement Metrics

| Metric | Value |

|---|---|

| 0.049 | |

| 0.156 | |

| GoF () | 1.62 |

| Unique reflections | 2733 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.